molecular formula C9H6ClF3O2 B3104038 5-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde CAS No. 145742-44-5

5-Chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No. B3104038
Key on ui cas rn: 145742-44-5
M. Wt: 238.59 g/mol
InChI Key: URTDPCPJQZOHTO-UHFFFAOYSA-N
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Patent
US06387911B1

Procedure details

Using a small volume of DMF, the trifluorethoxy triflate thus prepared was added to a mixture of 5-chlorosalicylaldehyde (5 g, 32 mmol) and cesium carbonate (21 g, 64 mmol) in DMF (50 mL) at room temperature. After stirring at room temperature overnight the solids were filtered off and the filtrate concentrated under reduced pressure. The residue was diluted with ether and washed well with water. Drying (Na2SO4) and concentration yielded the title compound as an oil: 1H NMR (CDCl3) δ10.42 (s, 1H), 7.84 (dd, J=2.6 Hz, 1H), 7.54 (m, 1H), 6.93 (d, J=8.8 Hz, 1H), 4.48 (qd, J=1.5, 7.8 Hz, 2H).
Name
trifluorethoxy triflate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O([O:9][CH2:10][C:11]([F:14])([F:13])[F:12])S(C(F)(F)F)(=O)=O.[Cl:15][C:16]1[CH:23]=[C:20]([CH:21]=[O:22])[C:19](O)=[CH:18][CH:17]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[F:12][C:11]([F:14])([F:13])[CH2:10][O:9][C:19]1[CH:18]=[CH:17][C:16]([Cl:15])=[CH:23][C:20]=1[CH:21]=[O:22] |f:2.3.4|

Inputs

Step One
Name
trifluorethoxy triflate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)OCC(F)(F)F
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C(C=O)=C1)O
Name
cesium carbonate
Quantity
21 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight the solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with ether
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
Drying
CONCENTRATION
Type
CONCENTRATION
Details
(Na2SO4) and concentration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(COC1=C(C=O)C=C(C=C1)Cl)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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